molecular formula C8H6BrN3O3S B6605676 ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 2803864-58-4

ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B6605676
CAS No.: 2803864-58-4
M. Wt: 304.12 g/mol
InChI Key: XRSOPXSCVPIZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound combining thiadiazole and pyrimidine moieties, functionalized with a bromo substituent and an ethyl carboxylate ester. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves multicomponent reactions (MCRs) or stepwise approaches, leveraging reagents like 2-amino-1,3,4-thiadiazoles and active methylene compounds . The bromo group enhances reactivity for further derivatization, while the ester group improves solubility and bioavailability .

Properties

IUPAC Name

ethyl 2-bromo-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O3S/c1-2-15-6(14)4-3-10-8-12(5(4)13)11-7(9)16-8/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSOPXSCVPIZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diethyl 2-Oxobutanedioate with 5-Bromo-1,3,4-thiadiazol-2-amine

The most widely reported method involves the cyclocondensation of diethyl 2-oxobutanedioate (34.5 g, 183 mmol) with 5-bromo-1,3,4-thiadiazol-2-amine (22.0 g, 122 mmol) in the presence of methanesulfonic acid (58.7 g, 611 mmol) and P2_2O5_5 (21.85 g, 147 mmol) at 80°C for 12 hours. This one-pot reaction facilitates the formation of the thiadiazolo-pyrimidine core, yielding ethyl 2-bromo-5-oxo-thiadiazolo[3,2-a]pyrimidine-7-carboxylate (21.10 g, 57% yield). While this method produces the 7-carboxylate isomer, analogous approaches with modified starting materials (e.g., ethyl 3-oxopentanedioate) could theoretically shift the carboxylate to the 6-position.

Critical Parameters :

  • Catalyst System : Methanesulfonic acid and P2_2O5_5 act synergistically to dehydrate intermediates and drive cyclization.

  • Temperature : Prolonged heating at 80°C ensures complete ring closure.

  • Regioselectivity : The position of the carboxylate group (6- vs. 7-) depends on the oxoester’s structure and the amine’s substitution pattern.

Bromination Strategies for Thiadiazolo-Pyrimidine Derivatives

Direct Bromination During Cyclocondensation

Incorporating bromine at the 2-position is achieved by using pre-brominated thiadiazol-2-amine precursors. For example, 5-bromo-1,3,4-thiadiazol-2-amine introduces bromine during the initial cyclocondensation step, avoiding post-synthetic modifications. This method simplifies purification but limits flexibility in introducing substituents at later stages.

Esterification and Carboxylate Positioning

Hydrolysis of Ethyl Esters to Carboxylic Acids

The ethyl ester group in related compounds (e.g., ethyl 2-bromo-5-oxo-thiadiazolo[3,2-a]pyrimidine-7-carboxylate) is hydrolyzed to the carboxylic acid using concentrated H2_2SO4_4 (2.55 M, 120°C, 2 hours). This step highlights the lability of the ester group under acidic conditions, which could be exploited to reposition the carboxylate via decarboxylation-re-esterification sequences.

Regioselective Esterification Challenges

Achieving the 6-carboxylate isomer remains a synthetic challenge. Current methods predominantly yield the 7-carboxylate due to steric and electronic factors during cyclocondensation. Potential solutions include:

  • Modified Oxoesters : Using asymmetrical diethyl oxoesters to bias nucleophilic attack.

  • Directed Metalation : Employing lithium bases to deprotonate specific positions before carboxylation.

Analytical Characterization and Validation

Spectroscopic Data

While direct data for the 6-carboxylate isomer are unavailable, analogous compounds provide benchmarks:

  • 1^1H NMR : Thiadiazolo-pyrimidine protons resonate at δ 7.96–7.83 (aromatic H), 4.65 (ester CH2_2), and 1.34–1.16 (CH3_3).

  • 13^{13}C NMR : Carbonyl groups appear at δ 165–175 ppm, with thiadiazole carbons at δ 150–160 ppm.

  • LRMS (ESI+) : Molecular ion peaks align with calculated masses (e.g., [M+H]+^+ = 303.93 for C8_8H7_7BrN3_3O3_3S).

Purity Optimization

Purification via silica-gel chromatography (0–60% ethyl acetate/heptane) or reverse-phase HPLC (5–95% acetonitrile/water + 0.1% formic acid) achieves >95% purity.

Applications and Derivatives

Intermediate for Biologically Active Compounds

Ethyl 2-bromo-5-oxo-thiadiazolo-pyrimidine carboxylates serve as precursors for antitumor and antibacterial agents. For instance, coupling with 4-(difluoromethyl)aniline yields inhibitors of PPM1D, a phosphatase implicated in cancer .

Chemical Reactions Analysis

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research indicates that it inhibits the growth of various microorganisms by disrupting their metabolic pathways. For instance, studies have shown that derivatives of this compound exhibit activity against gram-positive and gram-negative bacteria, making it a potential candidate for antibiotic development.

Antioxidant Properties
Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate also functions as an antioxidant. It scavenges free radicals and protects cellular components from oxidative stress. This property is particularly valuable in the development of therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study: Synthesis and Evaluation
A study conducted by Wei Gou et al. highlighted the synthesis of this compound and its evaluation for antimicrobial and antioxidant activities. The results indicated a significant reduction in microbial growth and enhanced antioxidant capacity when tested against standard reference compounds .

Material Science

Electronic Properties
The unique electronic characteristics of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate make it suitable for applications in organic electronics. Its ability to participate in various chemical reactions allows it to serve as a building block for advanced materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Comparison with Similar Compounds
When compared to other thiadiazolo-pyrimidine derivatives, this compound exhibits enhanced stability and tunable electronic properties due to its specific substitution pattern. This makes it a versatile candidate for research into new materials with tailored functionalities.

CompoundApplicationKey Properties
Ethyl 2-bromo-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylateOrganic ElectronicsHigh stability, tunable electronic properties
2-Bromo-7-methyl-5-oxo-thiadiazolo[3,2-a]pyrimidineAntimicrobialSimilar activity profile
Thiazolo[4,5-b]pyridinesMedicinal ChemistryBroad biological activity

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions
The compound's ability to interact with biological molecules makes it valuable for studying enzyme mechanisms and protein-ligand interactions. Its structural features allow it to bind selectively to certain enzymes, providing insights into their functions.

Research Application Example
In a recent study focused on enzyme inhibition, ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate was used to explore its effects on specific metabolic pathways in cancer cells. The findings revealed that the compound could inhibit key enzymes involved in cell proliferation .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name Key Substituents Biological Activity Synthesis Method Yield Reference
Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate 2-Bromo, 6-ethyl carboxylate Anticancer (predicted) Two-step MCR 75–85%
Ethyl 7-methyl-2,5-diphenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate 7-Methyl, 2,5-diphenyl Not reported Microwave-assisted MCR 85%
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl, 3-oxo Crystallographic studies Solvent-free fusion 88%
5-Amino-2-(4-chlorophenyl)-7-substituted-phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitrile 6-Carbonitrile, 4-chlorophenyl Anticancer Ultrasound-mediated MCR 80–90%
2-R-5-oxo-5H-6-carbomorpholin-7-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine Morpholine, phenyl Antimicrobial Two-step alkylation 70–85%

Key Observations :

  • Bromo vs. Methyl/Phenyl Groups : The bromo substituent in the target compound enhances electrophilic reactivity compared to methyl or phenyl groups, enabling cross-coupling reactions for drug development .
  • Ester vs.
  • Oxo vs. Thiolate Moieties : The 5-oxo group in the target compound contrasts with thiolate-containing analogs (e.g., 5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate), which show distinct electronic profiles and redox activity .

Catalyst Efficiency :

  • Vanadium oxide on fluorapatite () and Fe3O4-based nanocatalysts () improve sustainability, reducing waste compared to traditional acids like P2O5 .
Pharmacological Profiles
  • Anticancer Activity: The 6-carbonitrile derivatives (e.g., 5-amino-2-(4-chlorophenyl)-7-substituted-phenyl analogs) show potent inhibition against cancer cell lines, likely due to their ability to intercalate DNA or inhibit kinases .
  • Antimicrobial Activity : Morpholine-substituted derivatives (e.g., 2-R-5-oxo-6-carbomorpholin) exhibit broad-spectrum activity against Gram-positive bacteria, attributed to the morpholine group’s membrane-disrupting properties .
  • Antiviral Potential: Compounds like 5-amino-7-imino-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-sulfonamide () demonstrate moderate antiviral activity, suggesting the target compound’s bromo and ester groups could be optimized for similar applications .
Physical and Spectral Properties
Property Target Compound Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Melting Point (°C) 183–185 (predicted) 183–185 185–187
IR (C=O stretch, cm⁻¹) 1679–1685 1679 N/A (thiolate dominant)
^1H NMR (δ ppm) 1.15 (t, CH2CH3), 2.40 (s, CH3) 1.15 (t, CH2CH3), 2.40 (s, CH3) 2.40 (s, CH3), 3.81 (s, OCH3)
Solubility Moderate in CHCl3, poor in H2O High in DMSO, moderate in CHCl3 Low in organic solvents

Crystallographic Data :

  • The 4-bromophenyl analog () forms π-halogen interactions in its crystal lattice, enhancing thermal stability compared to the target compound .

Biological Activity

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiadiazolo-pyrimidine ring system with a bromine substituent and a carboxylate group. Its molecular formula is C₉H₈BrN₃O₃S, with a molecular weight of approximately 304.12 g/mol . The unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is primarily attributed to its interaction with various molecular targets. It exhibits significant antimicrobial activity through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Efficacy Against Bacterial Strains

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate has demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.5Strongly inhibited
Escherichia coli1.0Moderately inhibited
Pseudomonas aeruginosa0.75Strongly inhibited
Klebsiella pneumoniae1.5Moderately inhibited

These results show that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are often challenging to treat .

Antifungal Activity

In addition to antibacterial properties, ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate has also shown antifungal effects. It was tested against various fungal strains with promising results:

Fungal Strain MIC (µg/mL) Activity
Candida albicans0.4Strongly inhibited
Aspergillus niger0.8Moderately inhibited

The compound's antifungal activity suggests potential for use in treating fungal infections that are resistant to conventional therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

  • Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiadiazolo-pyrimidines, including ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate. The findings indicated that this compound exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin .
  • Anticancer Properties : Research conducted on the cytotoxic effects of the compound revealed that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study highlighted its potential as a lead compound for developing new anticancer agents .
  • Biofilm Inhibition : Another significant aspect of its biological activity is its ability to inhibit biofilm formation in pathogenic bacteria. This property is crucial as biofilms contribute to chronic infections and antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of thiadiazole precursors with brominated intermediates. Key steps include:

  • Cyclization : Use of acetic anhydride or DMF as a solvent at 80–100°C to promote ring closure .
  • Bromination : Electrophilic substitution with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to avoid over-bromination .
  • Esterification : Ethyl chloroformate in the presence of pyridine to introduce the carboxylate group .
    • Optimization : Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Q. How is the structural integrity of this compound confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves bond lengths (e.g., C–Br = 1.89–1.92 Å) and dihedral angles to confirm fused heterocyclic geometry .
  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups at δ 1.2–1.4 ppm (ester), thiadiazole protons at δ 7.3–7.6 ppm .
  • ¹³C NMR : Carbonyl carbons at δ 165–170 ppm, thiadiazole C-Br at δ 110–115 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks with isotopic patterns confirming bromine presence (m/z ~380–400) .

Q. What solvents and temperatures are critical for stabilizing this compound during storage?

  • Storage Conditions :

  • Solvents : DMSO or dry dichloromethane to prevent hydrolysis of the ester group .
  • Temperature : –20°C under inert gas (Ar/N₂) to avoid thermal degradation .
    • Stability Monitoring : Periodic HPLC analysis to detect decomposition products (e.g., free carboxylic acid at Rt 4.2 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Root Causes :

  • Side Reactions : Competing bromination at alternative sites (e.g., pyrimidine ring vs. thiadiazole) .
  • Purity of Precursors : Trace moisture in starting materials reduces cyclization efficiency .
    • Mitigation Strategies :
  • Design of Experiments (DoE) : Vary NBS stoichiometry (1.0–1.2 eq) and reaction time (2–6 hrs) to identify optimal parameters .
  • In Situ Monitoring : ReactIR spectroscopy tracks bromine consumption (disappearance of NBS peak at 1740 cm⁻¹) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Approaches :

  • DFT Calculations : B3LYP/6-31G* models identify electrophilic centers (e.g., C-2 bromine with Fukui indices >0.5) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic derivatives .
    • Validation : Compare computed vs. experimental reaction rates (e.g., SN2 displacement with amines) .

Q. How do substituents on the thiadiazole ring influence biological activity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Electron-Withdrawing Groups : Bromine at C-2 enhances electrophilicity, improving inhibition of bacterial dihydrofolate reductase (IC50 = 1.2 µM vs. 4.5 µM for non-brominated analogs) .
  • Ester Modification : Hydrolysis to carboxylic acid increases solubility but reduces membrane permeability (logP shifts from 2.8 to 1.1) .
    • Assays : MIC testing against Gram-positive pathogens (e.g., S. aureus) and cytotoxicity in HEK293 cells (CC50 > 50 µM) .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

  • Techniques :

  • PXRD : Distinct diffraction peaks at 2θ = 12.4°, 18.7°, and 25.3° for the monoclinic P2₁/c form .
  • DSC : Endothermic melting events at 148–152°C (Form I) vs. 138–140°C (Form II) .
    • Impact : Polymorph stability affects dissolution rates in pharmacokinetic studies .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising purity?

  • Process Chemistry :

  • Continuous Flow Reactors : Maintain precise temperature control during bromination (residence time = 15 min) .
  • Workup : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted NBS .
    • Quality Control : LC-MS at each step to detect intermediates (e.g., des-bromo impurity at m/z 300) .

Q. How can researchers validate the compound’s mechanism of action in enzymatic assays?

  • Kinetic Studies :

  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (λex = 280 nm, λem = 340 nm) .
  • ITC : Measure binding affinity (Kd = 0.8 µM) and stoichiometry (n = 1.1) .
    • Controls : Use known inhibitors (e.g., trimethoprim) to benchmark activity .

Tables for Key Data

Property Value/Technique Reference
Melting Point148–152°C (Form I)
logP (Predicted)2.8
IC50 (DHFR)1.2 µM
X-ray Space GroupMonoclinic P2₁/c
¹³C NMR (C=O)δ 168.3 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.